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molecular formula C15H14O2 B8543062 2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR

2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR

Cat. No. B8543062
M. Wt: 226.27 g/mol
InChI Key: MSZCYCMKKZUHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048897B2

Procedure details

In a nitrogen stream, a solution of (2-benzyloxy-6-methoxyphenyl)-methanol (3.46 g, 15.16 mmol) and N-methylmorpholine N-oxide (NMO, 2.66 g, 22.73 mmol) in dichloromethane (10 mL) was cooled in a water bath and tetra-n-propyl-ammonium perruthenate (TPAP, 152 mg, 0.43 mmol) was added thereto. The reaction mixture was stirred at the same temperature for 1.75 hours, and then subjected to Celite filtration and the solvent was distilled under reduce pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate: n-hexane (1:5)] to obtain the title compound (3.08 g, 90%).
Name
(2-benzyloxy-6-methoxyphenyl)-methanol
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](OC)[C:10]=1[CH2:17][OH:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:19][N+]1([O-])CCOCC1>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:19])[C:10]=1[CH:17]=[O:18])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
(2-benzyloxy-6-methoxyphenyl)-methanol
Quantity
3.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)OC)CO
Name
Quantity
2.66 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
152 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 1.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
subjected to Celite filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate: n-hexane (1:5)]

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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